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Compound of Interest

Compound Name: NF023

Cat. No.: B10763224

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of NF023, a synthetic
compound derived from suramin. It details the initial discovery and characterization of NF023
as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide
elaborates on its distinct inhibitory actions on Gao/i G-protein subunits and its more recently
identified role as a disruptor of specific protein-protein interactions. The content herein covers
its pharmacological profile, mechanisms of action, and the key experimental methodologies
used for its characterization.

Introduction and Discovery

NF023, or 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a
symmetrical suramin analogue. Its development arose from research efforts to create more
selective antagonists for purinergic receptors than the parent compound, suramin.[1] Early
studies in the mid-1990s identified NF023 as a novel competitive antagonist for P2
purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent
characterization established its profile as a subtype-selective, competitive, and reversible
antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic
signaling, NF023 was also identified as a selective inhibitor of the a-subunits of Go/i G-
proteins.[1] More recent research has uncovered its ability to disrupt the clAP2/TRAF2 protein-
protein interaction, suggesting its potential in cancer research.[2]
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Physicochemical and Pharmacological Data

The properties and pharmacological activities of NF023 are summarized in the following tables.

Table 1: Physicochemical Properties of NF023

Property Value

Source

8,8'-[carbonylbis(imino-3,1-

phenylenecarbonylimino)]bis-

IUPAC Name ) ]
1,3,5-naphthalenetrisulfonic
acid

Synonyms P2X Antagonist |

Molecular Formula C35H20N4Na6021S6

Molecular Weight 1162.86 g/mol
CAS Number 104869-31-0
Solubility Soluble to 100 mM in water

Table 2: P2X Receptor Antagonist Activity

Target Receptor
IC50 Value (M)

Antagonism Type

Source

(Human)
Competitive,
P2X1 0.21 _ [4]
Reversible
P2X3 28.9 - [4]
P2X2 > 50 - [4]
P2X4 > 100 - [4]
Table 3: G-Protein Inhibitory Activity
Target Protein EC50 Value Mechanism Source
] ] Selective inhibition of
Goo/i a-subunits ~300 nM

the a-subunit
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Table 4: Other Reported Biological Activities

Target IC50 Value Activity Source
HMGA2 (DNA- o
o 10.63 pM Inhibition

binding)
HCV NS3 Helicase 6.2 uM Inhibition [3]
clAP2/TRAF2 _ _

) Disruption [2]
Interaction

Mechanisms of Action and Signaling Pathways

NF023 exhibits multiple mechanisms of action, targeting distinct components of cellular
signaling pathways.

P2X1 Receptor Antagonism

NF023 acts as a selective and competitive antagonist at P2X1 receptors.[4] P2X receptors are
ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP).
[5] By binding to the receptor, NF023 prevents ATP-mediated channel activation, thereby
blocking downstream signaling events such as calcium influx and cellular depolarization.

ATP NF023
(Agonist) (Antagonist)

Binds & Activates  Competitively Blocks

Cell Membrane

P2X1 Receptor
(lon Channel)

Ca2* Influx &
Downstream Signaling
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Caption: P2X1 receptor antagonism by NF023.

G-Protein Inhibition

NF023 selectively inhibits the a-subunits of the Go/Gi family of G-proteins with an EC50 of
approximately 300 nM.[1] It acts by preventing the G-protein from interacting with its
downstream effectors.[1] The compound does not interfere with the formation of the Gay
heterotrimer but competes for the effector binding site on the Ga subunit, thus inhibiting signal

transduction.[1]
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Caption: Inhibition of Gao/i signaling by NF023.
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Disruption of clAP2-TRAF2 Protein-Protein Interaction

Recent studies have shown that NF023 can disrupt the interaction between the BIR1 domain of
clAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).[2] This
interaction is crucial for activating the NF-kB survival pathway in cancer cells. By interfering
with this complex, NF023 presents a potential mechanism for modulating cancer cell survival.

[2]
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Caption: Disruption of the clAP2-TRAF2 complex by NF023.

Key Experimental Protocols

The characterization of NF023 involved several key experimental methodologies. Below are
detailed overviews of the likely protocols employed.

General Workflow for Antagonist Characterization

The initial characterization of a compound like NF023 typically follows a structured workflow to
determine its potency and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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